Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazine-1-carboxylate
Description
Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazine-1-carboxylate is a structurally complex heterocyclic compound featuring a fused thiazolo-triazole core, a 4-isopropylphenyl group, and a piperazine-carboxylate moiety. Its design integrates pharmacophores known for diverse bioactivities, including antifungal, anti-inflammatory, and kinase-modulating properties .
Properties
IUPAC Name |
ethyl 4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-propan-2-ylphenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O3S/c1-5-18-24-22-28(25-18)21(29)20(32-22)19(17-9-7-16(8-10-17)15(3)4)26-11-13-27(14-12-26)23(30)31-6-2/h7-10,15,19,29H,5-6,11-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDRUPNRDOVJQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCN(CC4)C(=O)OCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond.
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways due to their diverse biological activities.
Pharmacokinetics
Thiazole, a parent material for this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This solubility profile may influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may have multiple molecular and cellular effects.
Action Environment
The reaction of similar compounds has been found to be accelerated under heating conditions, suggesting that temperature may influence the compound’s action.
Biological Activity
Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazine-1-carboxylate is a synthetic compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 481.6 g/mol. The compound features a thiazole-triazole moiety and a piperazine ring, which are known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H27N5O4S |
| Molecular Weight | 481.6 g/mol |
| CAS Number | 898349-81-0 |
Research indicates that this compound interacts with various biochemical pathways. Notably, it affects the endoplasmic reticulum (ER) stress pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) inflammatory pathway. These pathways are crucial in regulating cellular stress responses and inflammation, respectively.
Targets of Action
- Activating Transcription Factor 4 (ATF4) : This protein plays a significant role in the cellular response to stress.
- NF-kB : A key regulator of immune response and inflammation.
The compound's interaction with these targets suggests potential applications in treating inflammatory diseases and conditions related to cellular stress.
Biological Activity
The compound has demonstrated various biological activities in preclinical studies:
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of compounds similar to this compound:
Study 1: Inhibition of Inflammatory Responses
A study assessed the compound's ability to inhibit pro-inflammatory cytokines in vitro. Results indicated a significant reduction in cytokine levels when treated with the compound compared to control groups, suggesting its potential as an anti-inflammatory agent.
Study 2: Neuroprotection in Animal Models
In an animal model of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function tests. This supports its role as a neuroprotective agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Modified Aryl Substituents
A close analog, Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate (CAS: 898367-02-7), replaces the 4-isopropylphenyl group with a 3-fluorophenyl moiety . Key differences include:
The 4-isopropylphenyl group likely improves lipophilicity and target binding via hydrophobic interactions, whereas the 3-fluorophenyl analog may exhibit altered metabolic stability due to fluorine’s electronegativity.
Triazole-Containing Derivatives
Compounds like 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles share the 1,2,4-triazole motif, which is critical for interactions with enzymes such as fungal 14-α-demethylase . Unlike the target compound, these derivatives lack the thiazole-piperazine scaffold but demonstrate antifungal activity (IC₅₀: 2–8 µM against Candida albicans). The target molecule’s thiazolo-triazole core may confer broader target specificity or improved solubility due to the hydroxyl group at position 4.
Thiazolo-Pyrimidine Derivatives
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxy-carbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate () shares a thiazole ring but replaces the triazole with a pyrimidine system. Key contrasts:
Computational Similarity Analysis
Using Tanimoto and Dice indices (MACCS fingerprints), the target compound shows:
- High similarity (Tanimoto > 0.85) to its 3-fluorophenyl analog .
- Moderate similarity (Tanimoto ~0.55) to triazole-thiadiazoles .
- Low similarity (Tanimoto < 0.30) to thiazolo-pyrimidines .
This suggests shared bioactivity trends with fluorophenyl analogs but distinct mechanisms compared to thiadiazoles or pyrimidines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
